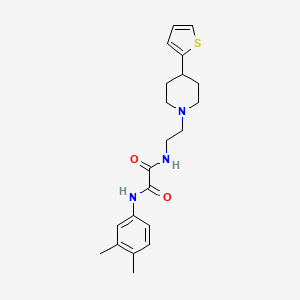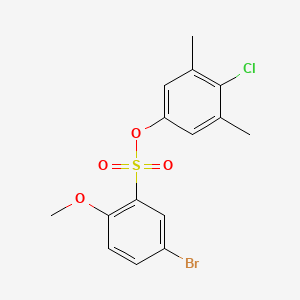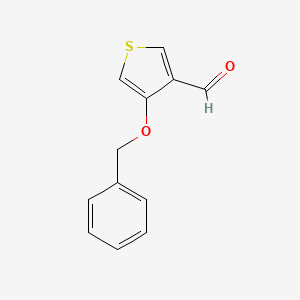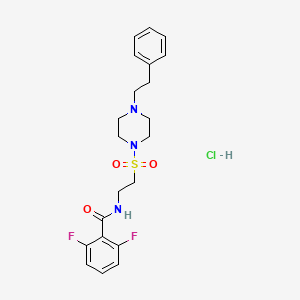![molecular formula C21H13BrN4O2S B2979712 2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1207036-12-1](/img/structure/B2979712.png)
2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple ring structures, including a thieno[3,2-d]pyrimidinone and a pyrido[1,2-a]pyrimidinone. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated ring systems. The bromophenyl group may add significant weight and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could make the compound relatively heavy and potentially more reactive. The multiple ring structures could contribute to the compound’s stability .Scientific Research Applications
DNA Binding and Anticancer Research
The synthesis of this compound involves the condensation of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine, leading to the formation of 2,4,6-tris(4-bromophenyl)pyrimidine. This intermediate is then converted into the target compound, 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride .
Mechanism and Selectivity: Researchers have demonstrated that structurally manipulated diarylpyrimidines can exhibit highly selective DNA binding. The tricationic nature of this compound suggests strong DNA binding affinity. Investigating its interactions with DNA could provide insights into potential anticancer applications.
Natural Product Synthesis
The compound’s structure, particularly the 4-oxopyrido[1,2-a]pyrimidin-2-yl moiety, makes it an interesting starting material for natural product synthesis. Researchers can modify this scaffold to create derivatives with diverse biological activities .
Coumarin Derivatives
While not directly related to the compound, the synthesis of 3-(3-bromophenyl)-7-acetoxycoumarin demonstrates the versatility of similar aromatic compounds. Coumarins are known for their pharmacological properties, including anticoagulant and antioxidant effects .
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones
The starting material for this compound contains a 4H-pyrido[1,2-a]pyrimidin-4-one core. Researchers have synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones with potential biological activities. Exploring derivatives based on this core could yield novel drug candidates .
Metal-Free Chalcogenation
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been used for metal-free C-3 chalcogenation reactions. These reactions yield 3-ArS/ArSe derivatives, which could find applications in materials science or medicinal chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(4-bromophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O2S/c22-14-6-4-13(5-7-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-8-2-1-3-17(26)24-15/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHXJUDOFLCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)
![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2979631.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2979633.png)

![5-[2-(2,4-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B2979636.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)


![Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B2979640.png)

![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)
![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
